molecular formula C17H16ClNO3 B2633504 (4-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate CAS No. 338413-39-1

(4-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate

Cat. No.: B2633504
CAS No.: 338413-39-1
M. Wt: 317.77
InChI Key: LUMVQUIHPPRABE-ZHACJKMWSA-N
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Description

(4-Methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate is an organic compound that features a methoxyphenyl group, a chlorophenyl group, and a carbamate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate typically involves the following steps:

  • Formation of the Carbamate Linkage: : This can be achieved by reacting (4-methoxyphenyl)methanol with an isocyanate derivative, such as 4-chlorophenyl isocyanate, under mild conditions. The reaction is usually carried out in the presence of a base like triethylamine to facilitate the formation of the carbamate bond.

  • Ethenylation: : The introduction of the ethenyl group can be performed via a Heck reaction, where the carbamate intermediate is reacted with a vinyl halide (e.g., vinyl chloride) in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically conducted under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The methoxy group can undergo oxidation to form a hydroxyl group, potentially leading to the formation of a phenol derivative.

  • Reduction: : The ethenyl group can be reduced to an ethyl group using hydrogenation conditions with a suitable catalyst like palladium on carbon.

  • Substitution: : The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Nucleophiles such as sodium amide or thiourea can be employed under basic conditions.

Major Products

    Oxidation: Formation of (4-hydroxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate.

    Reduction: Formation of (4-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethyl]carbamate.

    Substitution: Formation of derivatives where the chlorine atom is replaced by other functional groups.

Scientific Research Applications

Chemistry

In chemistry, (4-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound may be explored for its potential pharmacological properties. The presence of both methoxy and chlorophenyl groups suggests it could interact with biological targets, possibly serving as a lead compound for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stable carbamate linkage and potential for further chemical modifications.

Mechanism of Action

The mechanism by which (4-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The methoxy and chlorophenyl groups could facilitate binding to hydrophobic pockets within proteins, while the carbamate linkage might be involved in hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxyphenyl)methyl N-[(E)-2-(4-fluorophenyl)ethenyl]carbamate: Similar structure but with a fluorine atom instead of chlorine.

    (4-Methoxyphenyl)methyl N-[(E)-2-(4-bromophenyl)ethenyl]carbamate: Similar structure but with a bromine atom instead of chlorine.

    (4-Methoxyphenyl)methyl N-[(E)-2-(4-nitrophenyl)ethenyl]carbamate: Similar structure but with a nitro group instead of chlorine.

Uniqueness

The unique combination of a methoxy group, a chlorophenyl group, and a carbamate linkage in (4-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate provides distinct chemical properties. The presence of the chlorine atom can influence the compound’s reactivity and interaction with biological targets, potentially offering advantages in specific applications over its analogs with different substituents.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(4-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3/c1-21-16-8-4-14(5-9-16)12-22-17(20)19-11-10-13-2-6-15(18)7-3-13/h2-11H,12H2,1H3,(H,19,20)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMVQUIHPPRABE-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC(=O)NC=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)COC(=O)N/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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